molecular formula C7H13NOS B13623845 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI)

4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI)

Cat. No.: B13623845
M. Wt: 159.25 g/mol
InChI Key: AXEDGKLMANSSBD-UHFFFAOYSA-N
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Description

4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) is a thiomorpholine derivative characterized by a six-membered heterocyclic ring containing one sulfur and one nitrogen atom. The compound features an ethyl substituent at the 2-position and a carboxaldehyde (-CHO) functional group at the 4-position. Thiomorpholine derivatives are of interest in medicinal chemistry and materials science due to their structural versatility and reactivity, particularly in sulfur-mediated reactions.

Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2-ethylthiomorpholine-4-carbaldehyde

InChI

InChI=1S/C7H13NOS/c1-2-7-5-8(6-9)3-4-10-7/h6-7H,2-5H2,1H3

InChI Key

AXEDGKLMANSSBD-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCS1)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with ethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group (-CHO) undergoes classical reductions to form primary alcohols. For example:
R-CHOLiAlH4/NaBH4R-CH2OH\text{R-CHO} \xrightarrow{\text{LiAlH}_4/\text{NaBH}_4} \text{R-CH}_2\text{OH}
While direct data for the 2-ethyl derivative is limited, thiomorpholine aldehydes like 4-thiomorpholinecarboxaldehyde (CAS 61907-20-8) are reduced to corresponding alcohols under these conditions . Steric effects from the 2-ethyl substituent may influence reaction rates compared to unsubstituted analogs.

Nucleophilic Additions

The electrophilic aldehyde participates in nucleophilic additions. For instance:

  • Condensation with amines : Forms Schiff bases, critical in medicinal chemistry.

  • Grignard reactions : Alkyl/aryl magnesium halides add to the carbonyl, producing secondary alcohols.

Structural analogs such as ethyl thiomorpholine-2-carboxylate (CID 54288367) demonstrate similar reactivity at the carbonyl site, suggesting comparable pathways for the aldehyde derivative .

Oxidation Reactions

Oxidation of the aldehyde group to carboxylic acids is feasible using strong oxidizing agents like KMnO₄ or CrO₃:
R-CHOKMnO4/H+R-COOH\text{R-CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-COOH}
This reaction is well-documented for benzaldehyde derivatives , though thiomorpholine systems may require optimized conditions due to sulfur’s redox sensitivity.

Cyclization and Heterocycle Formation

The thiomorpholine ring and aldehyde group enable cyclization. For example:

  • Intramolecular hemiacetal formation : Stabilized by the sulfur atom’s electron-donating effects.

  • Thiazolidine synthesis : Reaction with thiol-containing compounds forms five-membered heterocycles.

Comparative Reactivity of Thiomorpholine Derivatives

CompoundFunctional GroupKey ReactionsReference
4-Thiomorpholinecarboxaldehyde-CHOReduction, Schiff base formation
2-Ethylthiomorpholine-S- (no CHO)Alkylation, oxidation
Ethyl thiomorpholine-2-carboxylate-COOEtHydrolysis, transesterification

Stability and Side Reactions

  • Air sensitivity : The aldehyde group may oxidize under ambient conditions.

  • Ring-opening : Strong acids or bases can cleave the thiomorpholine ring, necessitating pH-controlled environments.

Scientific Research Applications

4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) and related thiomorpholine/thiazolidine derivatives:

Compound Name Structure Functional Group(s) Substituents Molecular Formula Molar Mass (g/mol) CAS Number
4-Thiomorpholinecarboxaldehyde, 2-ethyl-* Thiomorpholine ring Carboxaldehyde (-CHO) 2-ethyl Likely C₇H₁₃NOS ~159.25 Not available
Thiomorpholine-4-sulfonamide Thiomorpholine ring Sulfonamide (-SO₂NH₂) None C₄H₁₀N₂O₂S₂ 182.27 4157-98-6
Thiomorpholine, 2,4-dimethyl- (9CI) Thiomorpholine ring None (base structure) 2-methyl, 4-methyl C₆H₁₃NS 131.24 148761-49-3
Thiazolidinecarboxylicacid, 2-ethyl- (9CI) Thiazolidine ring Carboxylic acid (-COOH) 2-ethyl C₆H₁₁NO₂S 177.22 63919-07-3

Biological Activity

4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiomorpholine ring and an aldehyde functional group, which contribute to its reactivity and biological activity. Its structure can be represented as follows:

  • Chemical Formula : C₇H₉NOS
  • Molecular Weight : 155.22 g/mol

Biological Activity Overview

Research indicates that 4-Thiomorpholinecarboxaldehyde exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from various studies.

Antimicrobial Activity

In a study examining the antimicrobial effects of thiomorpholine derivatives, 4-Thiomorpholinecarboxaldehyde demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The concentration-dependent inhibition was significant at concentrations ranging from 10 to 100 µM.

Anticancer Potential

Recent investigations into the anticancer properties of 4-Thiomorpholinecarboxaldehyde revealed its ability to induce apoptosis in cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and showed an IC₅₀ value of approximately 25 µM. Flow cytometry analysis indicated an increase in Annexin V-positive cells, suggesting apoptosis induction.

The biological activity of 4-Thiomorpholinecarboxaldehyde is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The aldehyde group may interact with nucleophilic sites on proteins, inhibiting enzymes involved in inflammation and microbial resistance.
  • Modulation of Signaling Pathways : The compound may modulate key signaling pathways related to inflammation and apoptosis, such as NF-kB and MAPK pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A laboratory study assessed the efficacy of 4-Thiomorpholinecarboxaldehyde against multi-drug resistant strains of bacteria. Results demonstrated that the compound effectively reduced bacterial load in vitro and showed promise for further development in clinical settings .
  • Case Study on Cancer Cell Apoptosis : In a controlled experiment involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers. This study highlighted the potential application of the compound in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI), and how is structural confirmation typically achieved?

  • Methodological Answer : Synthesis often involves cyclization of ethylamine derivatives with thiocarbonyl precursors under reflux in aprotic solvents (e.g., THF or DCM). Post-synthesis, structural confirmation requires multi-spectral analysis:

  • NMR : 1^1H and 13^13C NMR to verify alkyl chain placement and thiomorpholine ring integrity.
  • HPLC-MS : Purity assessment and molecular ion peak identification.
  • FT-IR : Confirmation of aldehyde (C=O stretch ~1700 cm1^{-1}) and thioether (C-S stretch ~700 cm1^{-1}) functional groups.
    Experimental design should include control reactions to isolate intermediates and validate stepwise progression .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with solvents of varying polarity (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy.
  • Stability : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 4 weeks), with HPLC tracking degradation products.
  • pKa : Potentiometric titration to assess ionization behavior, critical for reactivity in aqueous systems.
    Ensure replicates (n=3n=3) to minimize variability .

Q. What are the recommended protocols for handling and storing 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) to prevent degradation?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to avoid light- or oxygen-induced oxidation. Pre-purge solvents with nitrogen during synthesis. For long-term stability, lyophilization is advised for solid forms. Regularly validate storage conditions via TGA/DSC to monitor thermal decomposition thresholds.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the ethyl substituent in modulating the compound’s reactivity?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated ethyl groups to probe hydrogen-transfer steps.
  • DFT Calculations : Model electron density maps to identify steric/electronic effects of the ethyl group on aldehyde reactivity.
  • Cross-Coupling Experiments : Substitute ethyl with other alkyl groups (e.g., methyl, propyl) to isolate steric vs. electronic contributions.
    Contradictions in mechanistic proposals should be resolved through collaborative peer review .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Reference Standards : Use certified internal standards (e.g., TMS for NMR) to calibrate instruments.
  • Parametric Analysis : Compare solvent effects (DMSO vs. CDCl3_3), temperature, and concentration.
  • Collaborative Validation : Share raw spectral data with third-party labs to rule out instrumentation bias.
    Document methodological nuances (e.g., pulse sequences in NMR) that may explain variations .

Q. What computational strategies are effective in predicting the compound’s behavior in catalytic or biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., cysteine proteases).
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability.
  • QSAR Models : Corrogate electronic descriptors (HOMO-LUMO gaps) with experimental IC50_{50} values.
    Validate predictions with in vitro assays to reconcile computational and empirical data .

Q. What experimental design principles optimize yield and selectivity in multi-step syntheses of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

  • Factors : Temperature, catalyst loading (e.g., Pd/C), solvent polarity.
  • Response Surface Methodology (RSM) : Identify optimal conditions via central composite design.
    Example data table for yield optimization:
Temperature (°C)Catalyst (%)SolventYield (%)
805THF62
10010DMF78
12015Toluene85
Post-hoc ANOVA analysis determines significance of each factor .

Q. How can cross-disciplinary approaches resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from pharmacological, toxicological, and structural studies to identify dose-dependent trends.
  • Omics Integration : Link transcriptomic data (RNA-seq) with cytotoxicity assays to pinpoint mechanistic pathways.
  • In Silico Toxicology : Use platforms like ProTox-II to predict off-target effects.
    Discrepancies often arise from cell line specificity or assay protocols; standardization across labs is critical .

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